(R,R)-(-)-1,2-cycloheptanediol

Beschreibung

BenchChem offers high-quality (R,R)-(-)-1,2-cycloheptanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,R)-(-)-1,2-cycloheptanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R)-cycloheptane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7(6)9/h6-9H,1-5H2/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYPPXGEIQTVPI-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308573 | |

| Record name | (1R,2R)-1,2-Cycloheptanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108268-28-6, 13553-19-0 | |

| Record name | (1R,2R)-1,2-Cycloheptanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108268-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-1,2-Cycloheptanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13553-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-1,2-Cycloheptanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

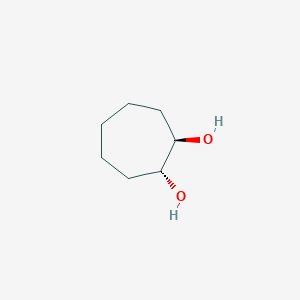

(R,R)-(-)-1,2-cycloheptanediol chemical structure and stereochemistry

An In-depth Technical Guide to (R,R)-(-)-1,2-Cycloheptanediol: Structure, Stereochemistry, and Applications

Introduction

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of "handedness," can dictate the efficacy, pharmacology, and toxicology of a therapeutic agent. Vicinal diols, organic compounds featuring two hydroxyl groups on adjacent carbon atoms, are fundamental chiral building blocks in the synthesis of complex molecules. Their stereochemically defined structures serve as versatile scaffolds for constructing a wide array of biologically active compounds.

This guide provides a comprehensive technical overview of a specific chiral vicinal diol, (R,R)-(-)-1,2-cycloheptanediol. We will delve into its unique chemical structure and stereochemistry, explore robust synthetic methodologies and characterization techniques, and discuss its applications as a valuable synthon for researchers, scientists, and drug development professionals.

Chemical Structure and Stereochemical Elucidation

Core Molecular Structure

(R,R)-(-)-1,2-cycloheptanediol is a cyclic diol with the molecular formula C₇H₁₄O₂ and a molecular weight of approximately 130.18 g/mol .[1][2] The structure consists of a seven-membered cycloalkane ring, which provides a flexible yet defined conformational framework. The key functional features are the two hydroxyl (-OH) groups located on adjacent carbon atoms (C1 and C2).

Caption: 2D representation of 1,2-cycloheptanediol.

Unraveling the Stereochemistry: (R,R)-(-)-trans

The nomenclature "(R,R)-(-)-1,2-cycloheptanediol" precisely defines the molecule's three-dimensional architecture.

-

Absolute Configuration (R,R): The "R,R" designation refers to the absolute configuration at the two chiral centers, C1 and C2, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon, the four attached groups are ranked by atomic number. With the lowest priority group pointing away from the viewer, if the sequence from highest to lowest priority is clockwise, the configuration is 'R' (from the Latin rectus, for right). In this diol, both stereocenters possess the R configuration.

-

Optical Activity (-): The "(-)" symbol, or levorotatory, indicates that a solution of this enantiomer rotates the plane of polarized light to the left (counter-clockwise). This is an experimentally determined physical property and has no direct correlation with the R/S designation. Its enantiomer, (S,S)-(+)-1,2-cycloheptanediol, would rotate plane-polarized light by an equal magnitude in the opposite direction.

-

Relative Configuration (trans): The (R,R) configuration dictates that the two hydroxyl groups are located on opposite faces of the cycloheptane ring. This is known as the trans configuration. The diastereomer with hydroxyl groups on the same face is the cis isomer, which is an achiral meso compound.[3]

Caption: Stereoisomeric relationships of 1,2-cycloheptanediol.

Synthesis and Spectroscopic Analysis

The synthesis of enantiomerically pure vicinal diols is a cornerstone of modern asymmetric synthesis.[4][5] The preparation of (R,R)-(-)-1,2-cycloheptanediol requires a stereoselective approach to ensure high enantiopurity.

Enantioselective Synthetic Protocols

The most reliable and widely adopted method for this transformation is the Sharpless Asymmetric Dihydroxylation . This powerful reaction converts alkenes into chiral diols with predictable stereochemistry and high enantiomeric excess.

Causality of Experimental Choice: The Sharpless dihydroxylation is chosen for its exceptional control over stereochemistry. The selection of the chiral ligand dictates which face of the alkene is hydroxylated. For the synthesis of the (R,R) enantiomer from cycloheptene, a ligand derived from dihydroquinine (DHQ), such as (DHQ)₂PHAL, is typically employed. The osmium tetroxide catalyst, coordinated to the chiral ligand, creates a chiral pocket that directs the approach of the alkene, leading to a highly selective oxidation.

Experimental Protocol: Asymmetric Dihydroxylation of Cycloheptene

Sources

An In-Depth Technical Guide to the Asymmetric Synthesis of (R,R)-(-)-1,2-Cycloheptanediol from Cycloheptene Oxide

This guide provides a comprehensive overview and detailed protocol for the enantioselective synthesis of (R,R)-(-)-1,2-cycloheptanediol, a valuable chiral building block in pharmaceutical and materials science. The synthesis route focuses on the asymmetric hydrolysis of meso-cycloheptene oxide, a strategy that efficiently establishes two contiguous stereocenters.

Introduction: The Significance of Chiral 1,2-Diols

Chiral 1,2-diols are pivotal structural motifs in a vast array of biologically active molecules and are indispensable intermediates in asymmetric synthesis.[1][2][3] Their prevalence in natural products and pharmaceuticals underscores the critical need for efficient and highly selective synthetic methodologies. The asymmetric ring-opening (ARO) of epoxides, particularly the desymmetrization of meso-epoxides, presents an atom-economical and elegant approach to access these enantiopure diols.[1][2][4] This method simultaneously generates two stereocenters with defined relative and absolute stereochemistry.

(R,R)-(-)-1,2-cycloheptanediol, with its seven-membered carbocyclic scaffold, offers a unique conformational landscape that is of significant interest in the development of novel therapeutics and chiral ligands. This guide will focus on a robust and well-established method for its synthesis: the hydrolytic kinetic resolution (HKR) of cycloheptene oxide catalyzed by a chiral cobalt-salen complex.

Strategic Approach: Asymmetric Hydrolysis of meso-Epoxides

The core of this synthetic strategy lies in the enantioselective hydrolysis of cycloheptene oxide, a meso-epoxide. This transformation is facilitated by a chiral catalyst that preferentially reacts with one of the two enantiotopic faces of the epoxide, leading to the formation of the desired (R,R)-diol.

Several catalytic systems have been developed for the asymmetric hydrolysis of epoxides, including enzymatic and chemo-catalytic methods.[1][2][5] Among the most successful and versatile chemo-catalysts are the metal-salen complexes, pioneered by Jacobsen and others.[4][6][7][8] Specifically, chiral (salen)Co(III) complexes have demonstrated exceptional efficacy and selectivity in the hydrolytic kinetic resolution of a broad range of epoxides.[9]

The mechanism of the (salen)Co(III)-catalyzed hydrolysis involves the activation of both the epoxide and the nucleophile (water) by the chiral catalyst. This dual activation model, often involving a bimetallic or cooperative mechanism, is crucial for achieving high enantioselectivity.[4][10] The salen ligand, with its tunable steric and electronic properties, creates a chiral pocket around the cobalt center, dictating the facial selectivity of the nucleophilic attack on the epoxide.

Experimental Protocol: Synthesis of (R,R)-(-)-1,2-Cycloheptanediol

This section provides a detailed, step-by-step procedure for the synthesis of (R,R)-(-)-1,2-cycloheptanediol from cycloheptene oxide.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| Cycloheptene oxide | C₇H₁₂O | 112.17 | >98% | Commercially Available |

| (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) | C₃₆H₅₂CoN₂O₂ | 603.76 | >98% | Commercially Available |

| Acetic Acid (glacial) | CH₃COOH | 60.05 | >99.7% | Commercially Available |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | >99.9% | Commercially Available |

| Water, deionized | H₂O | 18.02 | N/A | In-house |

| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 | >99% | Commercially Available |

| Magnesium sulfate, anhydrous | MgSO₄ | 120.37 | >99.5% | Commercially Available |

| Celite® | N/A | N/A | N/A | Commercially Available |

Reaction Setup and Procedure

Caption: Workflow for the synthesis of (R,R)-(-)-1,2-cycloheptanediol.

-

Catalyst Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5-2.0 mol%) in anhydrous tetrahydrofuran (THF). Stir the solution, open to the air, for 30-60 minutes to facilitate the oxidation of Co(II) to the active Co(III) species. Following this, add glacial acetic acid (1 equivalent relative to the catalyst).

-

Reaction Initiation: Cool the catalyst solution to 0-4 °C using an ice-water bath.

-

Substrate Addition: To the cooled catalyst solution, add cycloheptene oxide (1.0 equivalent).

-

Hydrolysis: Add deionized water (0.5-0.6 equivalents) dropwise to the reaction mixture over a period of 10-15 minutes, ensuring the temperature remains between 0-4 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0-4 °C for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, allow the reaction mixture to warm to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the filter cake with diethyl ether.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude diol by flash column chromatography on silica gel to afford (R,R)-(-)-1,2-cycloheptanediol as a white solid.

Key Experimental Parameters and Expected Outcome

| Parameter | Value/Range | Rationale |

| Catalyst Loading | 0.5 - 2.0 mol% | Balances reaction rate and cost-effectiveness. Higher loading may be required for less reactive substrates. |

| Temperature | 0 - 4 °C | Lower temperatures generally enhance enantioselectivity by minimizing non-selective background reactions. |

| Water Stoichiometry | 0.5 - 0.6 eq. | Sub-stoichiometric water is crucial for the hydrolytic kinetic resolution, allowing for high enantiomeric excess of the diol product. |

| Reaction Time | 24 - 48 hours | Sufficient time to achieve high conversion and enantioselectivity. |

| Expected Yield | 40 - 45% | The theoretical maximum yield for a perfect kinetic resolution is 50%. |

| Expected e.e. | >98% | The Jacobsen catalyst system is known for its high enantioselectivity in this transformation. |

Mechanistic Insights: The Catalytic Cycle

The enantioselective hydrolysis of cycloheptene oxide is believed to proceed through a cooperative bimetallic mechanism, where two chiral catalyst molecules work in concert to facilitate the ring-opening.

Caption: Proposed catalytic cycle for the asymmetric hydrolysis of cycloheptene oxide.

-

Lewis Acid Activation: One molecule of the (salen)Co(III) complex acts as a Lewis acid, coordinating to the oxygen atom of the epoxide. This coordination polarizes the C-O bonds, rendering the epoxide more susceptible to nucleophilic attack.

-

Nucleophile Activation: A second molecule of the (salen)Co(III) complex acts as a Brønsted base, activating a water molecule and increasing its nucleophilicity.

-

Enantioselective Ring Opening: The activated water molecule then attacks one of the electrophilic carbon atoms of the coordinated epoxide. The chiral environment created by the salen ligands directs this attack to a specific face of the epoxide, leading to the formation of the (R,R)-diol.

-

Product Release and Catalyst Regeneration: The resulting diol is released from the coordination sphere of the catalyst, which is then free to enter another catalytic cycle.

Characterization and Purity Analysis

The identity and purity of the synthesized (R,R)-(-)-1,2-cycloheptanediol should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the product.

-

Infrared (IR) Spectroscopy: The presence of the hydroxyl groups can be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹.[11]

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or GC analysis using a suitable chiral stationary phase.

-

Optical Rotation: The specific rotation of the enantiomerically enriched product should be measured and compared to literature values.

Conclusion

The asymmetric hydrolysis of cycloheptene oxide using a chiral (salen)Co(III) catalyst is a highly efficient and selective method for the synthesis of (R,R)-(-)-1,2-cycloheptanediol. This in-depth guide provides a robust experimental protocol, mechanistic insights, and essential characterization techniques for researchers and scientists in the field of drug development and asymmetric synthesis. The principles and methodologies described herein can be adapted for the synthesis of a wide range of other valuable chiral diols.

References

- Strauss, U. T., et al. (2002). Epoxide Hydrolase-Catalyzed Enantioselective Synthesis of Chiral 1,2-Diols via Desymmetrization of meso-Epoxides. In Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook. Wiley-VCH.

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]

-

Baleizão, C., & Garcia, H. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 25(5), 1084. [Link]

-

White, D. E., et al. (2011). A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions. Angewandte Chemie International Edition, 50(1), 232-236. [Link]

-

NIST. (n.d.). 1,2-Cycloheptanediol, trans-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Whang, Z., et al. (2008). Effective Hydrolysis of Epoxides and Aziridines in Hot Water. The Journal of Organic Chemistry, 73(6), 2270-2274. [Link]

-

Wu, Z.-L., & Li, Z.-Y. (2003). Epoxide Hydrolase-Catalyzed Enantioselective Synthesis of Chiral 1,2-Diols via Desymmetrization of meso-Epoxides. Journal of the American Chemical Society, 125(47), 14276-14277. [Link]

-

Balkenhohl, M., & Jamieson, A. G. (2020). Production of chiral epoxides: Epoxide hydrolase-catalyzed enantioselective hydrolysis. Request PDF. [Link]

-

Moreno, M. A. (n.d.). Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co) Catalyst. Academia.edu. [Link]

-

Ready, J. M., & Jacobsen, E. N. (2001). A practical, catalyst-controlled asymmetric synthesis of 1,2-anti-diols. Angewandte Chemie International Edition, 40(11), 2164-2167. [Link]

-

Wikipedia. (n.d.). Jacobsen epoxidation. [Link]

-

Xu, H., et al. (2007). Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot. Green Chemistry, 9(6), 570-574. [Link]

-

Moreno, M. A. (n.d.). Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. Academia.edu. [Link]

-

Wikipedia. (n.d.). Cyclohexene oxide. [Link]

-

Organic Syntheses. (n.d.). one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones. [Link]

-

The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. [Link]

-

Organic Syntheses. (n.d.). 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one. [Link]

- Google Patents. (n.d.). KR101584727B1 - Manufacturing method of high purity 1,2-hexanediol.

- Google Patents. (n.d.).

-

YouTube. (2024, June 6). Advanced Organic Chemistry: Asymmetric Epoxidation. [Link]

-

Reddy, L. M., et al. (2021). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ChemRxiv. [Link]

-

Reddy, L. M., et al. (2021). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development, 25(6), 1436-1443. [Link]

-

Ghorai, M. K., & Kumar, A. (2010). Three-Pot Synthesis of Chiral Anti-1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide. Organic Letters, 12(18), 4054-4057. [Link]

-

Sharpless, K. B. (1985). The discovery of catalytic asymmetric epoxidation. Journal of the American Chemical Society, 107(10), 2991-2993. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2-epoxycyclopentane and/or 1,2-cyclopentanediol by oxidation of cyclopentene with aqueous solution of hydrogen peroxide. [Link]

-

Sun, W., et al. (2019). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Molecules, 24(17), 3123. [Link]

-

van der Ham, A., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(5), 4067-4077. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes [mdpi.com]

- 5. Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 8. mmore500.com [mmore500.com]

- 9. A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,2-Cycloheptanediol, trans- [webbook.nist.gov]

A Senior Application Scientist's Guide to the Asymmetric Dihydroxylation of Cycloheptene for the Synthesis of (R,R)-(-)-1,2-cycloheptanediol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Chiral Diols in Modern Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for efficacy and safety. Chiral vicinal diols are cornerstone building blocks, serving as versatile intermediates in the synthesis of a vast array of biologically active molecules and complex natural products.[1] The seven-membered carbocyclic scaffold of (R,R)-(-)-1,2-cycloheptanediol, in particular, offers a unique conformational profile, making it a valuable synthon for novel therapeutics. The Sharpless Asymmetric Dihydroxylation (AD) stands as a monumental achievement in organic chemistry, providing a reliable, highly enantioselective, and practical method for the creation of such chiral diols from simple olefins.[1] This guide provides an in-depth examination of the asymmetric dihydroxylation of cycloheptene, focusing on the synthesis of the (R,R)-enantiomer, underpinned by mechanistic rationale and a field-proven experimental protocol.

The Heart of the Matter: The Sharpless Asymmetric Dihydroxylation Catalytic Cycle

The Sharpless AD is a powerful oxidation reaction that converts a prochiral alkene into a chiral vicinal diol with high enantiopurity.[2] The brilliance of this method lies in its catalytic nature, using a small amount of the highly toxic and expensive osmium tetroxide in conjunction with a stoichiometric co-oxidant to regenerate the catalyst in situ.[3] This process is rendered asymmetric through the inclusion of a chiral ligand derived from cinchona alkaloids.

The Core Components:

-

The Catalyst: Osmium tetroxide (OsO₄) is the primary oxidizing agent that reacts with the alkene's double bond.

-

The Chiral Ligand: The source of chirality and the controller of the reaction's stereochemical outcome. For the synthesis of (R,R)-diols, ligands derived from dihydroquinidine (DHQD) are employed. The most common is (DHQD)₂PHAL, the phthalazine-based dimeric alkaloid ligand.[4]

-

The Co-oxidant: A stoichiometric oxidant, typically potassium ferricyanide(III) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is required to re-oxidize the osmium from its reduced Os(VI) state back to the active Os(VIII) state, thus turning over the catalytic cycle.[3][5]

-

The Solvent System: A biphasic mixture, most commonly tert-butanol and water, is used to dissolve both the organic substrate (cycloheptene) and the inorganic salts of the catalyst system.[6]

The selection of the chiral ligand is paramount. Commercially available, pre-packaged reagent mixtures, known as AD-mix, simplify the experimental setup.[3]

-

AD-mix-α: Contains the dihydroquinine (DHQ)-based ligand, (DHQ)₂PHAL, which typically yields (S,S)-diols.

-

AD-mix-β: Contains the dihydroquinidine (DHQD)-based ligand, (DHQD)₂PHAL, and is the reagent of choice for producing the desired (R,R)-(-)-1,2-cycloheptanediol.[3][7]

Mechanistic Insights: A Tale of Two Pathways

The precise mechanism of the Sharpless AD has been a subject of detailed study. The catalytic cycle begins with the formation of a complex between osmium tetroxide and the chiral ligand.[3] The alkene then coordinates to this chiral osmium complex. The key stereodetermining step is the syn-dihydroxylation of the double bond. Two mechanistic pathways have been proposed for this step: a [3+2]-cycloaddition of the alkene to the OsO₄-ligand complex, and a stepwise [2+2]-cycloaddition followed by rearrangement.[2][4] While debate continues, substantial evidence favors the [3+2] cycloaddition pathway, which proceeds through a five-membered cyclic osmate ester intermediate.[5]

The chiral ligand creates a well-defined binding pocket, forcing the cycloheptene to approach the osmium center from a specific face. For AD-mix-β, the (DHQD)₂PHAL ligand directs the osmylation to the β-face of the alkene, leading to the (R,R) stereochemistry.[4] Following the cycloaddition, the osmate ester is hydrolyzed to release the chiral diol and the reduced Os(VI) species. The co-oxidant then regenerates the Os(VIII) tetroxide, allowing the cycle to continue.

To enhance the rate of hydrolysis of the osmate ester, particularly for sterically hindered or less reactive alkenes like cycloheptene, an additive such as methanesulfonamide (CH₃SO₂NH₂) is often included.[3] This additive accelerates the turnover of the catalyst and can significantly improve reaction times and yields.

Visualizing the Catalytic Cycle

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

In the Laboratory: A Validated Protocol

This section details a robust, step-by-step methodology for the asymmetric dihydroxylation of cycloheptene. The protocol is designed as a self-validating system, where the rationale behind each manipulation is clarified to ensure both success and understanding.

Quantitative Data Summary

| Parameter | Value/Condition | Rationale |

| Substrate | Cycloheptene | A prochiral cis-alkene, ideal for demonstrating the enantioselectivity of the reaction. |

| Reagent | AD-mix-β | Contains the (DHQD)₂PHAL ligand required for the synthesis of the (R,R)-diol.[7] |

| Additive | Methanesulfonamide | Accelerates the hydrolysis of the osmate ester, improving catalyst turnover.[3] |

| Solvent System | tert-Butanol / Water (1:1) | Biphasic system to dissolve both the organic substrate and the inorganic AD-mix components.[6] |

| Reaction Temperature | 0 °C | Lower temperatures generally enhance enantioselectivity by favoring the more ordered transition state. |

| Typical Yield | 85-95% | High chemical conversion is characteristic of this robust reaction. |

| Expected ee% | >95% | The phthalazine-based ligands provide excellent enantiomeric excess for this class of substrate. |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of (R,R)-1,2-cycloheptanediol.

Detailed Step-by-Step Methodology

Safety Precautions: Osmium-containing reagents are highly toxic and volatile. All manipulations involving AD-mix must be performed in a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. AD-mix also contains potassium ferricyanide, which can release cyanide gas if acidified; therefore, avoid contact with acids.[8]

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add tert-butanol (70 mL) and water (70 mL).

-

Reagent Dissolution: Add AD-mix-β (19.6 g, for a 10 mmol scale reaction) and methanesulfonamide (0.95 g, 10 mmol). Stir the mixture vigorously at room temperature until the two phases are clear and the lower aqueous phase is a bright yellow. This indicates the dissolution of the potassium ferricyanide and the formation of the active catalyst.[6][8]

-

Cooling: Cool the flask in an ice-water bath to 0 °C. Some of the inorganic salts may precipitate, which is normal.[6]

-

Substrate Addition: Add cycloheptene (0.96 g, 10 mmol) to the vigorously stirred, cold mixture.

-

Reaction Monitoring: Maintain the reaction at 0 °C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the cycloheptene spot. The reaction is typically complete within 6-24 hours.[6]

-

Quenching the Reaction: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (15 g). Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The color of the mixture will change from yellow/orange to a brownish slurry, indicating the reduction of any residual osmium species.

-

Product Extraction: Add ethyl acetate (100 mL) to the flask and stir for another 15 minutes. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with 2 M potassium hydroxide (to remove methanesulfonamide) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.

-

Purification: The crude (R,R)-(-)-1,2-cycloheptanediol can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexanes) or by silica gel column chromatography to yield a white crystalline solid.

-

Analysis: The final product should be characterized to confirm its identity and purity. Enantiomeric excess (ee%) should be determined using chiral HPLC or chiral GC analysis. The optical rotation should be measured and compared to literature values.

Conclusion: A Cornerstone of Asymmetric Synthesis

The Sharpless Asymmetric Dihydroxylation is a testament to the power of ligand-accelerated catalysis. Its application to the synthesis of (R,R)-(-)-1,2-cycloheptanediol from cycloheptene is a reliable and highly selective transformation, showcasing the method's utility for constructing valuable chiral building blocks.[1] For the researcher in drug development or natural product synthesis, mastering this reaction provides access to a world of stereochemically complex targets, built upon a foundation of rational design and predictable outcomes.

References

-

Wikipedia. Sharpless asymmetric dihydroxylation. [Link]

-

Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]

-

Zahoor, A. F., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. [Link]

-

Zhang, W., et al. (2010). Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot. Green Chemistry, 12(5), 863-868. [Link]

-

Myers, A. G. Research Group. Sharpless Asymmetric Dihydroxylation Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]

-

Chemistry - The Central Science. (2019). Sharpless Asymmetric Dihydroxylation. YouTube. [Link]

-

Tabor, D. C., et al. (2014). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. ACS Catalysis, 4(9), 3174-3178. [Link]

-

Imperial College London. Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes. [Link]

-

Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry, 5(3). [Link]

-

Chen, J., et al. (2013). Simple Branched Sulfur–Olefins as Chiral Ligands for Rh-Catalyzed Asymmetric Arylation of Cyclic Ketimines: Highly Enantioselective Construction of Tetrasubstituted Carbon Stereocenters. Journal of the American Chemical Society, 135(4), 1272-1275. [Link]

-

Liu, W., et al. (2022). Construction of Chiral Cyclic Compounds Enabled by Enantioselective Photocatalysis. Catalysts, 12(1), 74. [Link]

-

Kaewpitak, S., et al. (2020). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 25(24), 5961. [Link]

-

Semantic Scholar. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]

Sources

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. rroij.com [rroij.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

An In-Depth Technical Guide to (R,R)-(-)-1,2-Cycloheptanediol: Synthesis, Properties, and Applications in Asymmetric Synthesis

Introduction: (R,R)-(-)-1,2-Cycloheptanediol, a chiral vicinal diol, is a valuable building block in asymmetric synthesis. Its C2-symmetric scaffold and stereochemically defined hydroxyl groups make it a versatile precursor for chiral ligands and auxiliaries, which are instrumental in the stereoselective synthesis of complex molecules, particularly in the field of drug development. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and key applications for researchers and scientists in organic chemistry and medicinal chemistry.

Chemical Identity and Physicochemical Properties

(R,R)-(-)-1,2-Cycloheptanediol is a chiral organic compound with two hydroxyl groups on adjacent carbons of a seven-membered ring, with both stereocenters in the (R) configuration.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 108268-28-6 | Alfa Chemistry |

| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |

| Molecular Weight | 130.18 g/mol | PubChem[1] |

| IUPAC Name | (1R,2R)-cycloheptane-1,2-diol | Alfa Chemistry |

| Synonyms | (R,R)-(-)-1,2-Cycloheptanediol | Alfa Chemistry |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge |

Synthesis of (R,R)-(-)-1,2-Cycloheptanediol

The primary and most effective method for the enantioselective synthesis of (R,R)-(-)-1,2-cycloheptanediol is the Sharpless Asymmetric Dihydroxylation of cycloheptene. This powerful and reliable method allows for the direct installation of both hydroxyl groups with high stereocontrol.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that converts alkenes to chiral vicinal diols with high enantioselectivity. The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, a stoichiometric co-oxidant, and other additives. The choice of the chiral ligand dictates the stereochemical outcome. For the synthesis of the (R,R)-enantiomer, the ligand of choice is typically derived from dihydroquinine (DHQ).

Caption: Workflow for the synthesis of (R,R)-(-)-1,2-cycloheptanediol.

Detailed Experimental Protocol (Representative)

The following is a representative, generalized protocol for the asymmetric dihydroxylation of cycloheptene. Researchers should consult specific literature for optimizations and safety precautions.

-

Reaction Setup: A reaction vessel is charged with a mixture of tert-butanol and water (1:1).

-

Reagent Addition: Commercially available AD-mix-β, which contains the co-oxidant (potassium ferricyanide), base (potassium carbonate), and the chiral ligand ((DHQ)₂PHAL), is added to the solvent system and stirred until dissolved.

-

Catalyst Addition: A catalytic amount of osmium tetroxide is added to the mixture.

-

Substrate Addition: Cycloheptene is added to the reaction mixture at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: The reaction is stirred vigorously at the controlled temperature and monitored for completion by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched with a solid reducing agent, such as sodium sulfite. The mixture is stirred, and then the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure (R,R)-(-)-1,2-cycloheptanediol.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A broad singlet for the two hydroxyl protons (-OH).- Multiplets for the two methine protons (-CH-OH) in the region of 3.5-4.0 ppm.- A series of multiplets for the ten methylene protons (-CH₂) of the cycloheptane ring, typically in the range of 1.2-2.0 ppm. |

| ¹³C NMR | - Two signals for the methine carbons (-CH-OH) in the downfield region, typically around 70-80 ppm.- Multiple signals for the methylene carbons (-CH₂) of the cycloheptane ring in the upfield region, typically between 20-40 ppm. |

| IR Spectroscopy | - A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.- C-H stretching absorptions just below 3000 cm⁻¹.- A C-O stretching absorption in the region of 1000-1200 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 130.- Fragmentation patterns corresponding to the loss of water (M⁺ - 18) and other characteristic fragments. |

Applications in Asymmetric Synthesis

The primary utility of (R,R)-(-)-1,2-cycloheptanediol lies in its role as a chiral precursor for the synthesis of more complex chiral molecules that are essential in drug development and other areas of chemical synthesis.

Chiral Ligands for Asymmetric Catalysis

(R,R)-(-)-1,2-cycloheptanediol can be readily converted into a variety of chiral ligands for transition metal-catalyzed asymmetric reactions. The diol can be transformed into phosphines, phosphites, amines, and other coordinating groups. The C2-symmetric backbone of the diol provides a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.

Caption: Logical flow from the chiral diol to its application in catalysis.

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. (R,R)-(-)-1,2-cycloheptanediol can be used to form chiral acetals or ketals with carbonyl compounds. The rigid, chiral environment provided by the diol can then direct nucleophilic additions or other transformations to one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity.

Safety and Handling

While a specific safety data sheet for (R,R)-(-)-1,2-cycloheptanediol is not widely available, general precautions for handling laboratory chemicals should be observed. Based on data for similar diols, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(R,R)-(-)-1,2-Cycloheptanediol is a valuable and versatile chiral building block in modern organic synthesis. Its accessibility through reliable methods like the Sharpless Asymmetric Dihydroxylation, combined with its utility as a precursor to chiral ligands and auxiliaries, makes it an important tool for academic and industrial researchers focused on the synthesis of enantiomerically pure compounds for drug discovery and development.

References

-

PubChem. cis-1,2-Cycloheptanediol. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Characterization of (R,R)-(-)-1,2-Cycloheptanediol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (R,R)-(-)-1,2-cycloheptanediol, a valuable chiral building block in synthetic chemistry. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering researchers, scientists, and drug development professionals a comprehensive resource for the identification and characterization of this important compound. While experimentally obtained spectra for this specific enantiomer are not widely available, this guide leverages data from closely related analogs and foundational spectroscopic principles to provide a robust and scientifically-grounded interpretation.

Introduction to (R,R)-(-)-1,2-Cycloheptanediol

(R,R)-(-)-1,2-cycloheptanediol is a chiral vicinal diol. Its seven-membered carbocyclic ring provides a unique conformational landscape compared to more common five- and six-membered rings. The defined stereochemistry at the hydroxyl-bearing carbons makes it a crucial intermediate in the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For (R,R)-(-)-1,2-cycloheptanediol, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

Due to the lack of a publicly available experimental ¹H NMR spectrum for (R,R)-(-)-1,2-cycloheptanediol, the following data is a prediction based on the spectrum of the analogous trans-1,2-cyclohexanediol and established principles of NMR spectroscopy. The seven-membered ring of cycloheptane is more flexible than the rigid chair conformation of cyclohexane, which will influence the chemical shifts and coupling constants.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.4 - 3.6 | m | 2H | H-1, H-2 |

| ~ 2.5 | br s | 2H | -OH |

| ~ 1.8 - 2.0 | m | 2H | H-3a, H-7a |

| ~ 1.4 - 1.7 | m | 8H | H-3e, H-4, H-5, H-6, H-7e |

Causality behind Experimental Choices: The choice of chloroform-d (CDCl₃) as a solvent is standard for many organic molecules, as it is a relatively non-polar solvent that dissolves a wide range of compounds. The use of a 400 MHz spectrometer provides a good balance between resolution and cost for routine analysis.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (R,R)-(-)-1,2-cycloheptanediol in ~0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1 second, and a spectral width that encompasses all expected proton signals.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (R,R)-(-)-1,2-cycloheptanediol is expected to show four main groups of signals.

-

H-1 and H-2 Protons (δ ~ 3.4 - 3.6 ppm): These are the protons attached to the carbons bearing the hydroxyl groups. The electronegativity of the oxygen atoms deshields these protons, causing them to resonate at a lower field. Due to the flexibility of the seven-membered ring, these protons are expected to appear as a complex multiplet due to coupling with the adjacent methylene protons.

-

Hydroxyl Protons (δ ~ 2.5 ppm): The chemical shift of the hydroxyl protons is highly variable and depends on concentration, temperature, and solvent. They typically appear as a broad singlet due to hydrogen bonding and chemical exchange. A D₂O exchange experiment can confirm this assignment, as the -OH peak will disappear.

-

Methylene Protons (δ ~ 1.4 - 2.0 ppm): The ten methylene protons of the cycloheptane ring will have overlapping signals in the upfield region of the spectrum. The protons on the carbons adjacent to the hydroxyl-bearing carbons (H-3 and H-7) are expected to be slightly downfield compared to the other methylene protons. The complexity of these signals arises from the conformational flexibility of the seven-membered ring, leading to multiple, closely spaced multiplets.[1]

Caption: Molecular structure of (R,R)-(-)-1,2-cycloheptanediol with key proton environments highlighted.

¹³C NMR Spectroscopy

Similar to the ¹H NMR, a predicted ¹³C NMR spectrum is presented based on general chemical shift values and data from analogous compounds.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 75 - 80 | C-1, C-2 |

| ~ 30 - 35 | C-3, C-7 |

| ~ 25 - 30 | C-4, C-6 |

| ~ 20 - 25 | C-5 |

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the spectrum on a 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency). Standard acquisition parameters include proton decoupling to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the data using a Fourier transform and phase correction.

Interpretation of the Predicted ¹³C NMR Spectrum

Due to the C₂ symmetry of the (R,R) enantiomer, the ¹³C NMR spectrum is expected to show four distinct signals.

-

C-1 and C-2 (δ ~ 75 - 80 ppm): These carbons are bonded to the electronegative oxygen atoms of the hydroxyl groups, causing them to be significantly deshielded and appear at the lowest field.

-

C-3 and C-7 (δ ~ 30 - 35 ppm): These carbons are adjacent to the hydroxyl-bearing carbons and are the next most deshielded of the methylene carbons.

-

C-4 and C-6 (δ ~ 25 - 30 ppm): These carbons are further from the electron-withdrawing hydroxyl groups and therefore resonate at a higher field.

-

C-5 (δ ~ 20 - 25 ppm): This carbon is the most shielded of the ring carbons, appearing at the highest field.

Caption: Carbon environments in (R,R)-(-)-1,2-cycloheptanediol.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of trans-1,2-cycloheptanediol, obtained from the NIST WebBook, is presented here.[2] The spectrum of the (R,R) enantiomer is expected to be identical to that of the racemic trans isomer.

Key IR Absorption Bands for trans-1,2-Cycloheptanediol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~ 2920 | Strong | sp³ C-H stretch |

| ~ 2850 | Strong | sp³ C-H stretch |

| ~ 1460 | Medium | CH₂ bend |

| ~ 1050 | Strong | C-O stretch |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid (R,R)-(-)-1,2-cycloheptanediol directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer. A background spectrum of the empty ATR crystal should be taken first.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum

The IR spectrum of 1,2-cycloheptanediol is dominated by absorptions characteristic of an alcohol.

-

O-H Stretching (~ 3400 cm⁻¹): The most prominent feature is the strong, broad absorption in the region of 3200-3600 cm⁻¹. This is characteristic of the O-H stretching vibration of hydrogen-bonded hydroxyl groups.[3] The broadness of the peak is a direct consequence of the different hydrogen-bonding environments within the sample.

-

C-H Stretching (~ 2850-2920 cm⁻¹): The strong, sharp peaks just below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the sp³ hybridized C-H bonds in the cycloheptane ring.[4]

-

CH₂ Bending (~ 1460 cm⁻¹): The absorption around 1460 cm⁻¹ corresponds to the scissoring (bending) vibration of the methylene (CH₂) groups in the ring.

-

C-O Stretching (~ 1050 cm⁻¹): The strong absorption in the fingerprint region around 1050 cm⁻¹ is attributed to the C-O stretching vibration. This is a characteristic peak for secondary alcohols.

Caption: Workflow for obtaining and interpreting an IR spectrum using an ATR accessory.

Conclusion

This technical guide provides a detailed spectroscopic analysis of (R,R)-(-)-1,2-cycloheptanediol. By leveraging predicted data based on sound scientific principles and experimental data from closely related analogs, a comprehensive understanding of the NMR and IR characteristics of this important chiral molecule can be achieved. The provided protocols and interpretations serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Cycloheptanediol, trans-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Retrieved from [Link]

-

YouTube. (2020). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). Retrieved from [Link]

-

International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

-

ACS Publications. (n.d.). Calculated and Experimental NMR Chemical Shifts of p-Menthane-3,9-diols. A Combination of Molecular Dynamics and Quantum Mechanics to Determine the Structure and the Solvent Effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

-

atb.uq.edu.au. (n.d.). 1,2-cis-cyclohexanediol | C6H12O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stereoselective Synthesis and Structural Characteristics of (R,R)-(-)-1,2-Cycloheptanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-(-)-1,2-Cycloheptanediol, a chiral vicinal diol, stands as a valuable building block and ligand in the field of asymmetric synthesis. Its C2-symmetric scaffold and the conformational rigidity of the seven-membered ring are pivotal in transferring stereochemical information, thereby enabling the enantioselective construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, structural analysis, and applications of (R,R)-(-)-1,2-cycloheptanediol. While a definitive crystal structure of the enantiopure (R,R)-(-)-1,2-cycloheptanediol remains elusive in publicly accessible crystallographic databases, this guide will delve into established synthetic protocols for its preparation, including asymmetric dihydroxylation and chiral resolution. Furthermore, we will present a comparative analysis with the known crystal structure of the related cis-1,2-cycloheptanediol to infer key conformational features. The applications of this chiral diol as a ligand and auxiliary in asymmetric catalysis will also be highlighted, underscoring its significance in modern organic synthesis and drug development.

Introduction: The Significance of Chiral 1,2-Diols

Chiral 1,2-diols are a privileged class of compounds in organic chemistry, serving as versatile synthons, chiral auxiliaries, and ligands in a myriad of asymmetric transformations.[1] Their utility stems from the C2-symmetry often present in their structure, which simplifies the stereochemical analysis of transition states, and the ability of the vicinal hydroxyl groups to coordinate to metal centers, thereby creating a well-defined chiral environment for catalysis. The conformational predisposition of the cyclic backbone in cycloalkane-1,2-diols further refines this chiral space, making them highly effective in inducing enantioselectivity.

(R,R)-(-)-1,2-Cycloheptanediol, with its seven-membered ring, presents a unique conformational landscape compared to its five- and six-membered ring homologues. This distinct structural feature can lead to unique selectivity profiles in asymmetric reactions, making it a valuable tool for synthetic chemists.

Enantioselective Synthesis of (R,R)-(-)-1,2-Cycloheptanediol

The preparation of enantiomerically pure (R,R)-(-)-1,2-cycloheptanediol can be approached through two primary strategies: asymmetric synthesis starting from an achiral precursor or the resolution of a racemic mixture of trans-1,2-cycloheptanediol.

Asymmetric Dihydroxylation of Cycloheptene

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely adopted method for the enantioselective synthesis of syn-diols from alkenes.[2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), and a stoichiometric co-oxidant.

To synthesize (R,R)-(-)-1,2-cycloheptanediol, which is a trans-diol, a two-step approach starting from cycloheptene is necessary. First, an epoxidation of cycloheptene, followed by an acid-catalyzed ring-opening of the resulting epoxide, will yield the racemic trans-1,2-cycloheptanediol.[3] To achieve enantioselectivity, an asymmetric epoxidation or a subsequent kinetic resolution would be required.

A more direct approach to chiral diols is the Sharpless Asymmetric Dihydroxylation. However, this method typically produces syn-diols. For the synthesis of trans-diols, a chemo-enzymatic method can be employed, involving an initial epoxidation followed by an enantioselective hydrolysis catalyzed by an epoxide hydrolase.[4]

Experimental Protocol: Conceptual Asymmetric Synthesis via Epoxidation and Hydrolytic Kinetic Resolution

This protocol outlines a conceptual pathway.

Step 1: Epoxidation of Cycloheptene

-

Dissolve cycloheptene in a suitable solvent such as dichloromethane (DCM).

-

Add a peroxy acid, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work up the reaction by washing with a sodium bicarbonate solution to remove excess acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain cycloheptene oxide.

Step 2: Enzymatic Kinetic Resolution of racemic-trans-1,2-cycloheptanediol

-

Prepare a buffered aqueous solution containing the racemic trans-1,2-cycloheptanediol obtained from the hydrolysis of the epoxide.

-

Introduce a specific epoxide hydrolase enzyme.

-

The enzyme will selectively hydrolyze one enantiomer of the epoxide intermediate at a faster rate, leaving the other enantiomer in excess.

-

The reaction is monitored for enantiomeric excess (ee) and conversion.

-

Once the desired ee is reached, the reaction is stopped, and the enantioenriched (R,R)-(-)-1,2-cycloheptanediol is isolated and purified.

Chiral Resolution of Racemic trans-1,2-Cycloheptanediol

Classical resolution via the formation of diastereomeric derivatives is a well-established method for separating enantiomers.[5] For diols, this can be achieved by reacting the racemic mixture with a chiral resolving agent, such as a chiral carboxylic acid or its derivative, to form diastereomeric esters. These diastereomers can then be separated by physical methods like crystallization or chromatography, followed by the removal of the chiral auxiliary to yield the pure enantiomers.

A known method for the resolution of racemic trans-1,2-cyclohexanediol involves the use of tartaric acid to form diastereomeric complexes.[6] A similar strategy could be applied to the resolution of racemic trans-1,2-cycloheptanediol.

Experimental Protocol: Conceptual Chiral Resolution using a Chiral Acid

-

Dissolve racemic trans-1,2-cycloheptanediol in a suitable solvent.

-

Add a stoichiometric amount of an enantiopure chiral acid (e.g., (R)-mandelic acid or a tartaric acid derivative).

-

Allow the diastereomeric esters to form.

-

Separate the diastereomers by fractional crystallization or column chromatography.

-

Hydrolyze the separated diastereomeric esters under basic conditions (e.g., with sodium hydroxide) to liberate the enantiopure (R,R)-(-)-1,2-cycloheptanediol and the chiral resolving agent.

-

Purify the diol by extraction and subsequent crystallization or distillation.

Caption: Synthetic pathways to cycloheptanediols.

Structural Analysis: Insights into the Conformation of 1,2-Cycloheptanediol

As of the latest search, a crystal structure for enantiopure (R,R)-(-)-1,2-cycloheptanediol is not available in the Cambridge Structural Database (CSD). However, the crystal structure of cis-cycloheptane-1,2-diol has been determined and provides valuable insights into the conformational preferences of the seven-membered ring.[7]

Crystal Structure of cis-Cycloheptane-1,2-diol

The crystal structure of cis-cycloheptane-1,2-diol reveals that the molecule adopts a chair-like conformation in the solid state.[7] The two hydroxyl groups are in a cis orientation. The key crystallographic data are summarized in the table below.

| Parameter | Value[7] |

| Chemical Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4148(5) |

| b (Å) | 8.7629(5) |

| c (Å) | 12.4531(6) |

| α (°) | 103.861(4) |

| β (°) | 105.685(4) |

| γ (°) | 90.189(4) |

| Volume (ų) | 754.32(8) |

| Z | 4 |

In the crystal packing, the molecules are linked by O-H···O hydrogen bonds, forming sheets parallel to the[8] plane.[7] This hydrogen bonding network is a common feature in the crystal structures of diols and plays a significant role in their solid-state organization. The O-C-C-O torsion angle is approximately -66.4° and -66.9° for the two independent molecules in the asymmetric unit.[7]

Predicted Conformation of (R,R)-(-)-1,2-Cycloheptanediol

For the trans-isomer, (R,R)-(-)-1,2-cycloheptanediol, the hydroxyl groups would be on opposite sides of the ring. The seven-membered ring of cycloheptane is known to be flexible, with several low-energy conformations such as the twist-chair and the chair. It is anticipated that in the crystal structure of the trans-diol, the molecules would also be arranged to maximize hydrogen bonding between the hydroxyl groups, likely forming chains or more complex networks. The overall conformation will be a balance between minimizing steric strain within the cycloheptane ring and maximizing the stabilizing intermolecular interactions.

Caption: Conformational features of cycloheptanediols.

Applications in Asymmetric Synthesis

(R,R)-(-)-1,2-Cycloheptanediol and its derivatives are valuable chiral auxiliaries and ligands for a range of asymmetric reactions. The C2-symmetric nature of the diol can be exploited to create a chiral environment around a metal center, leading to high levels of enantioselectivity.

Potential Applications Include:

-

Chiral Ligands for Catalysis: The diol can be used to prepare chiral ligands such as phosphines, phosphites, and diphosphines for asymmetric hydrogenation, hydroformylation, and other transition metal-catalyzed reactions.

-

Chiral Auxiliaries: The hydroxyl groups can be derivatized to attach the diol to a substrate, directing the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be cleaved and recovered.

-

Chiral Resolving Agents: As discussed in the synthesis section, the diol itself can be resolved using a chiral agent, and in turn, it can be used to resolve other racemic compounds.

The specific applications of (R,R)-(-)-1,2-cycloheptanediol would leverage its unique seven-membered ring structure to potentially achieve different or improved selectivity compared to more common chiral diols derived from cyclohexane or cyclopentane.

Conclusion

(R,R)-(-)-1,2-Cycloheptanediol is a chiral building block with significant potential in asymmetric synthesis. While a definitive single-crystal X-ray structure of this enantiopure compound is not yet publicly available, its synthesis can be achieved through established methods such as asymmetric dihydroxylation (for the corresponding syn-diol) and, more practically for the trans-diol, through the resolution of the racemic mixture. The structural analysis of the related cis-isomer provides valuable conformational insights, suggesting a chair-like conformation for the seven-membered ring. The utility of (R,R)-(-)-1,2-cycloheptanediol as a chiral ligand and auxiliary is an area ripe for further exploration, with the potential for novel applications in the stereoselective synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries. Further research to elucidate the precise solid-state structure of this important chiral diol is highly encouraged.

References

-

Betz, R., & Klüfers, P. (2009). cis-Cycloheptane-1,2-diol. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3271. [Link]

-

PubChem. cis-1,2-Cycloheptanediol. National Center for Biotechnology Information. [Link]

-

NIST. 1,2-Cycloheptanediol, trans-. NIST Chemistry WebBook. [Link]

- Cha, J. K., & Kim, N.-S. (2005). Syntheses and Applications of C2-Symmetric Chiral Diols. Chemical Reviews, 105(4), 1511-1544.

- Wang, Z.-J., et al. (2014). Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot. Green Chemistry, 16(5), 2629-2636.

-

Wikipedia. Chiral auxiliary. [Link]

- Molnár, P., et al. (2007). Resolution of racemic trans-1,2-cyclohexanediol with tartaric acid. Journal of Biochemical and Biophysical Methods, 70(3), 447-453.

- Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.

-

Wikipedia. Sharpless asymmetric dihydroxylation. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

Forming a trans-1,2-diol. (2020). YouTube. [Link]

Sources

- 1. 1,2-Cycloheptanediol, trans- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cis-1,2-Cycloheptanediol | C7H14O2 | CID 11768603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. rsc.org [rsc.org]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Introduction: The Significance of (R,R)-(-)-1,2-cycloheptanediol and Its Solubility Profile

An In-Depth Technical Guide to the Solubility of (R,R)-(-)-1,2-cycloheptanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

(R,R)-(-)-1,2-cycloheptanediol is a chiral vicinal diol that holds considerable importance in asymmetric synthesis. Its stereodefined structure makes it a valuable chiral auxiliary, ligand, or starting material for the synthesis of complex molecules, particularly in the pharmaceutical industry. The precise control over stereochemistry is a critical aspect of modern drug development, and chiral diols like (R,R)-(-)-1,2-cycloheptanediol are instrumental in achieving this. The solubility of this compound in various organic solvents is a fundamental physical property that dictates its utility in a wide array of applications, from reaction media selection to purification and formulation.

This technical guide provides a comprehensive overview of the solubility of (R,R)-(-)-1,2-cycloheptanediol. While specific quantitative solubility data for this exact enantiomer is not extensively available in public literature, this guide will leverage data from analogous compounds, fundamental principles of organic chemistry, and established experimental protocols to provide a robust framework for understanding and determining its solubility.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For (R,R)-(-)-1,2-cycloheptanediol, its solubility is primarily influenced by two key structural features:

-

The Polar Dihydroxyl Groups: The two hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).

-

The Nonpolar Cycloheptyl Backbone: The seven-membered carbon ring is nonpolar and contributes to the molecule's hydrophobic character. This part of the molecule will interact favorably with nonpolar solvents through London dispersion forces.

The overall solubility in a given solvent will be a balance between these opposing characteristics.

Predicting Solubility Based on Solvent Class

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the strong hydrogen bonding interactions between the diol's hydroxyl groups and the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good to moderate solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting with the diol's -OH groups.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted. While the cycloheptyl ring will have favorable interactions, the polar hydroxyl groups will be poorly solvated, limiting overall solubility.

Solubility Data of an Analogous Compound: trans-1,2-Cyclohexanediol

In the absence of specific data for (R,R)-(-)-1,2-cycloheptanediol, the solubility of its close structural analog, trans-1,2-cyclohexanediol, can provide valuable insights. The primary difference is the ring size, which will have a minor effect on the overall polarity and packing efficiency in a crystal lattice. A study on the solubility of trans-1,2-cyclohexanediol in several organic solvents at various temperatures provides a useful point of comparison.[1]

Table 1: Solubility of trans-1,2-Cyclohexanediol in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Solubility (mol/L) |

| Water | 300 - 330 | Data available, but not directly comparable to organic solvents |

| Methyl Acetate | 300 - 330 | Moderate, increasing with temperature |

| Ethyl Acetate | 300 - 330 | Moderate, increasing with temperature |

| Propyl Acetate | 300 - 330 | Lower than ethyl acetate, increasing with temperature |

| Butyl Acetate | 300 - 330 | Lower than propyl acetate, increasing with temperature |

| 2-Pentanone | 300 - 330 | Good, increasing with temperature |

Note: This table is a qualitative summary based on available data for trans-1,2-cyclohexanediol.[1] The study indicates that solubility is influenced by temperature and the nature of the solvent.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. Several robust methods can be employed.

Isothermal Saturation Method

This is a common and accurate method for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of (R,R)-(-)-1,2-cycloheptanediol to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

Sampling and Separation: Once equilibrium is established, cease agitation and allow the excess solid to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a fine-pored syringe filter (e.g., 0.45 µm) is recommended.[2]

-

Quantification: Analyze the concentration of the dissolved diol in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a refractive index detector, or Gas Chromatography (GC) after appropriate derivatization if necessary.[2]

-

Calculation: The solubility is then calculated based on the measured concentration.

Gravimetric Method

A simpler, though potentially less precise, method involves the evaporation of the solvent.[3]

Protocol:

-

Preparation and Equilibration: Prepare a saturated solution as described in the isothermal saturation method.

-

Sampling: Carefully withdraw a known volume or mass of the clear, saturated supernatant.

-

Evaporation: Evaporate the solvent from the sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the diol).

-

Weighing: Accurately weigh the mass of the remaining solid diol.

-

Calculation: Calculate the solubility in terms of mass per volume or mass per mass of the solvent.

Turbidimetric Method

This method is useful for rapid screening and can be automated. It relies on detecting the point at which a solution becomes saturated by observing the onset of turbidity (cloudiness) as the solute concentration is increased or the temperature is changed.

Protocol:

-

Preparation: Prepare a series of solutions of the diol in the solvent at various known concentrations.

-

Measurement: Measure the turbidity of each solution using a nephelometer or turbidimeter.

-

Determination of Saturation Point: The solubility is identified as the concentration at which a sharp increase in turbidity is observed, indicating the presence of undissolved solid particles.

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of (R,R)-(-)-1,2-cycloheptanediol.

Caption: Experimental workflow for determining the solubility of (R,R)-(-)-1,2-cycloheptanediol.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of (R,R)-(-)-1,2-cycloheptanediol.

-

Temperature: The solubility of solids in liquids generally increases with temperature. This relationship can be described by the van't Hoff equation.[4] For recrystallization procedures, understanding the temperature dependence of solubility is critical.

-

Solvent Polarity: As previously discussed, the polarity of the solvent is a primary determinant of solubility. A solvent polarity index can be a useful guide for selecting appropriate solvents.

-

Purity of the Diol and Solvent: Impurities can affect the measured solubility. It is crucial to use pure starting materials for accurate and reproducible results.[5]

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid phase in equilibrium with the saturated solution.

Solvent-Solute Interactions

The following diagram illustrates the key intermolecular forces at play when (R,R)-(-)-1,2-cycloheptanediol is dissolved in different types of organic solvents.

Caption: Intermolecular interactions governing the solubility of (R,R)-(-)-1,2-cycloheptanediol.

Practical Implications and Applications

A thorough understanding of the solubility of (R,R)-(-)-1,2-cycloheptanediol is crucial for its effective use in various applications:

-

Reaction Chemistry: The choice of solvent can influence reaction rates, yields, and even the stereochemical outcome. The reactants must be sufficiently soluble for the reaction to proceed efficiently.

-

Purification by Recrystallization: This technique relies on the differential solubility of the compound and impurities in a solvent at different temperatures. A good recrystallization solvent will dissolve the diol well at high temperatures but poorly at low temperatures.

-

Chromatographic Separations: In both normal-phase and reverse-phase chromatography, the solubility of the analyte in the mobile phase is a key factor in achieving good separation.

-

Formulation of Chiral Catalysts and Ligands: For homogeneous catalysis, the catalyst, which may be a derivative of the diol, must be soluble in the reaction medium.

Conclusion

References

- University of Calgary. (2023). Solubility of Organic Compounds.

-

Cheméo. (n.d.). Chemical Properties of 1,2-Cycloheptanediol, trans- (CAS 13553-19-0). Retrieved from [Link].

-

Request PDF. (n.d.). Solubility of trans-1,2-cyclohexanediol in some solvents. ResearchGate. Retrieved from [Link].

-

PubChem. (n.d.). cis-1,2-Cycloheptanediol. National Center for Biotechnology Information. Retrieved from [Link].

- An, G., et al. (2012). Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. JoVE (Journal of Visualized Experiments), (68), e4074.

- Wiles, C., & Watts, P. (2007). Advantages of synthesizing trans-1,2-cyclohexanediol in a continuous flow microreactor over a standard glass apparatus. Beilstein Journal of Organic Chemistry, 3, 31.

-

Request PDF. (n.d.). Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation. ResearchGate. Retrieved from [Link].

-

Sowmya B U Jain. (2016). Reduction with (S)-BINAL-H and (R,R)-DIOP. Slideshare. Retrieved from [Link].

-

Request PDF. (n.d.). Solubility and thermodynamics of mixing of 1,6-Hexanediol in ethyl acetate + (methanol or n-butanol) at various temperatures. ResearchGate. Retrieved from [Link].

-

PubChem. (n.d.). 1,2-Cycloheptanedione. National Center for Biotechnology Information. Retrieved from [Link].

-

Rheolution. (n.d.). How to measure the solubility point of compounds in liquids with TURBIDI.T™?. Retrieved from [Link].

- Google Patents. (2017). US20170297983A1 - Methods of forming diol compounds.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link].

-

Request PDF. (2024). Solubility, solvent effect, correlation and thermodynamic properties of 3-methyl-1,2-cyclopentanedione in twelve pure organic solvents from 278.15 K to 313.15 K. ResearchGate. Retrieved from [Link].